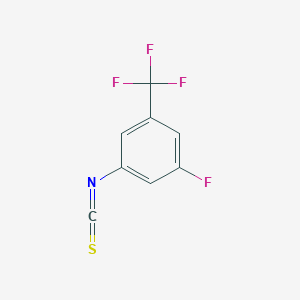
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C8H3F4NS . It is also known as 1-Fluoro-3-isocyanato-5-(trifluoromethyl)benzene . It is considered a building block in organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate consists of a phenyl ring substituted with a fluoro group at the 3rd position and a trifluoromethyl group at the 5th position . The average mass of the molecule is 205.109 Da and the monoisotopic mass is 205.015076 Da .Applications De Recherche Scientifique
1. Electrophilic Reagents for Trifluoromethylthiolation
- Application : Development of new electrophilic trifluoromethylthiolating reagents for drug discovery. These reagents can improve cell-membrane permeability and chemical and metabolic stability of drug molecules.
- Findings : New, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents have been developed, offering broad reactivity and mild reaction conditions. These reagents are effective in transition-metal-catalyzed reactions and organocatalytic asymmetric trifluoromethylthiolation of β-keto esters and oxindoles (Shao, Xu, Lu, & Shen, 2015).
2. Photoredox Systems for Catalytic Fluoromethylation
- Application : Development of new protocols for trifluoromethylation of various skeletons, especially in pharmaceuticals and agrochemicals.
- Findings : Photoredox catalysis emerged as a useful tool for radical reactions through visible-light-induced processes, enabling efficient and selective radical fluoromethylation (Koike & Akita, 2016).
3. Mesomorphic Properties of Fluoro-Isothiocyanated Liquid Crystals
- Application : Investigation of fluoro-substituted alkyl terphenyl isothiocyanates for infrared and visible applications.
- Findings : These compounds exhibit high birefringence and low rotational viscosity, making them suitable for infrared applications, while fluorinated analogues are better suited for visible applications (Das, Pramanik, Das, Szczuciński, & Dabrowski, 2012).
4. Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds
- Application : Modulating lipophilicity, bioavailability, and metabolic stability in medicinal chemistry.
- Findings : Focus on radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents for synthesizing decorated trifluoromethylthio carbonyl derivatives, with an emphasis on catalytic methodologies and stereoselective methods (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
5. Direct Nucleophilic Trifluoromethylation
- Application : Developing CF3-bearing pharmaceutical and agrochemical structures.
- Findings : A methodology to apply fluoroform for transferring CF3 to various centers, offering an environmentally friendly approach to incorporating trifluoromethyl groups into compounds (Prakash, Jog, Batamack, & Olah, 2012).
Safety and Hazards
3-Fluoro-5-(trifluoromethyl)phenylisothiocyanate is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-fluoro-3-isothiocyanato-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NS/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRZULHQGCMNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


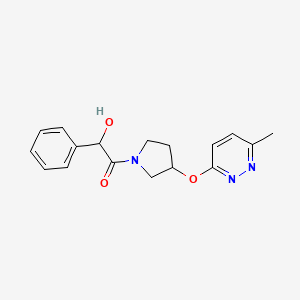
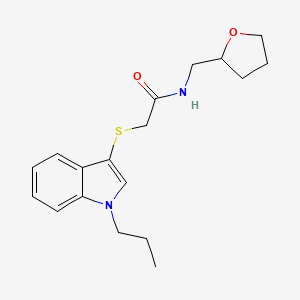
![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

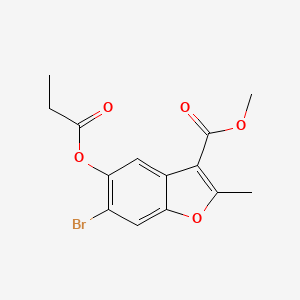

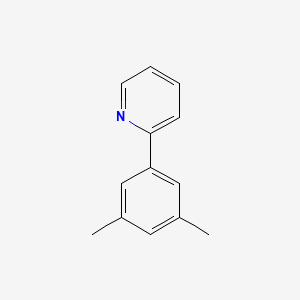

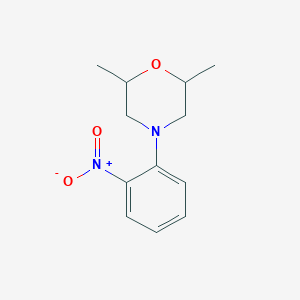
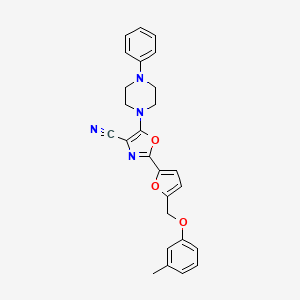
![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)